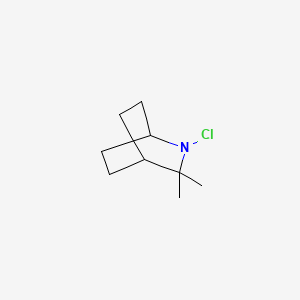![molecular formula C19H13Cl2NO2 B14423883 N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide CAS No. 87018-86-8](/img/structure/B14423883.png)
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide is a halogenated salicylanilide compound known for its diverse biological activities. It is commonly used in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide typically involves a multi-step process. One efficient method includes the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, followed by the reaction of 3,5-diiodosalicylic acid with an aminoether to form salicylic acid chloride in situ with phosphorus trichloride . This method yields the compound with high efficiency and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs.
Wissenschaftliche Forschungsanwendungen
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like chitinase, which is crucial for the survival of certain parasites . The compound also interferes with cellular pathways, leading to its antimicrobial and antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rafoxanide: Another halogenated salicylanilide with similar anthelmintic properties.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Compounds with anti-inflammatory activity.
Uniqueness
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide stands out due to its dual halogenation, which enhances its biological activity and stability. Its unique structure allows for a broad spectrum of applications in various scientific fields.
Eigenschaften
CAS-Nummer |
87018-86-8 |
|---|---|
Molekularformel |
C19H13Cl2NO2 |
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]benzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-14-6-9-16(10-7-14)24-18-11-8-15(12-17(18)21)22-19(23)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
InChI-Schlüssel |
ZOSIKTGNOYFKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
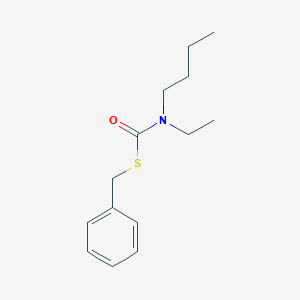
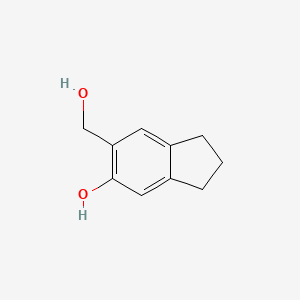
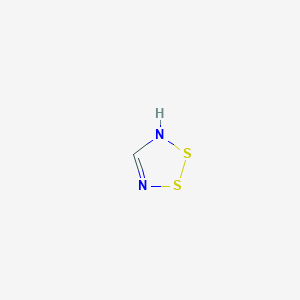
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
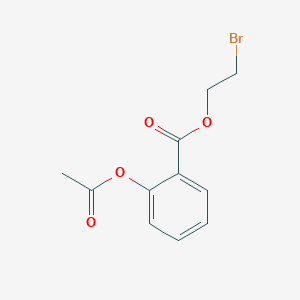
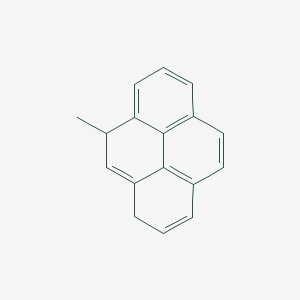
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
